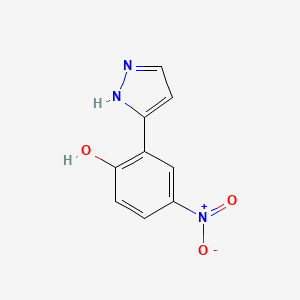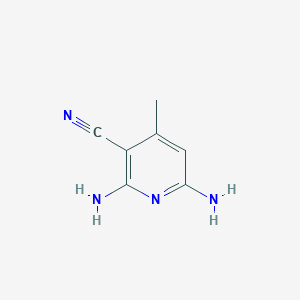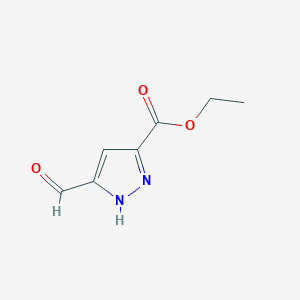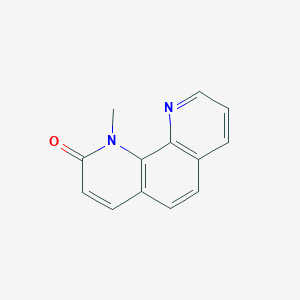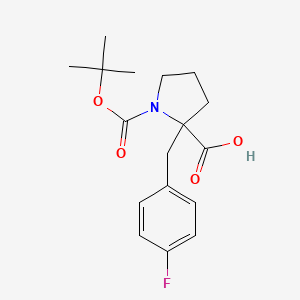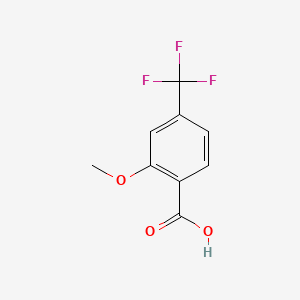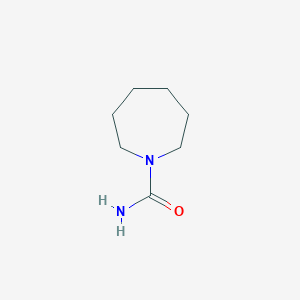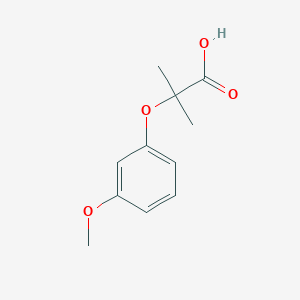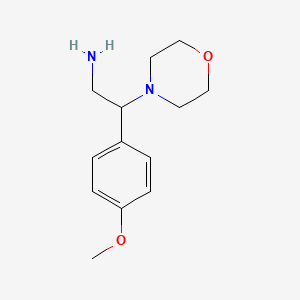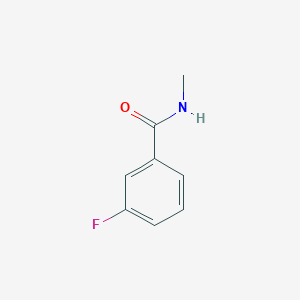
3-fluoro-N-methylbenzamide
Vue d'ensemble
Description
3-fluoro-N-methylbenzamide, also known as N-Methyl 3-fluorobenzamide, is a compound with the molecular formula C8H8FNO and a molecular weight of 153.15 . It is also known by other synonyms such as 5-fluoro-N-methyl-benzamide and Benzamide, 3-fluoro-N-methyl- . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-fluoro-N-methylbenzamide consists of a benzamide core with a fluorine atom at the 3-position and a methyl group attached to the nitrogen atom . The InChI key for this compound is AOSZITJMCUMUCD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-fluoro-N-methylbenzamide has a molecular weight of 153.15 and a molecular formula of C8H8FNO . It has a complexity of 149 and a topological polar surface area of 29.1Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .Applications De Recherche Scientifique
NK1/NK2 Antagonist for Treating Disorders
3-Fluoro-N-methylbenzamide has been noted for its use in treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression, as part of its role as an NK1/NK2 antagonist. This application underscores its therapeutic potential in diverse medical conditions (Norman, 2008).
Foldamer Structural Elements
In a study of foldamer structural elements, 3-fluoro-N-methylbenzamide demonstrated the ability to fine-tune the rigidity of oligomer backbones. This property is significant for the rational design of novel arylamide foldamers, indicating its utility in material science and molecular engineering (Galan et al., 2009).
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist
Research has identified 3-fluoro-N-methylbenzamide derivatives as potent mGluR1 antagonists. These compounds exhibit excellent subtype selectivity and pharmacokinetic profiles, suggesting their potential in neurological and psychiatric disorder treatment (Satoh et al., 2009).
Amide-Directed Fluorination
The compound's role in amide-directed fluorination highlights its relevance in synthetic chemistry. It participates in reactions leading to the selective fluorination of various C-H bonds, mediated by iron, demonstrating its versatility and potential in organic synthesis (Groendyke et al., 2016).
PET Ligand for Imaging mGluR1
3-Fluoro-N-methylbenzamide derivatives have been developed as PET ligands for imaging the metabotropic glutamate receptor subtype 1 in the brain. Their use in PET imaging offers insights into the receptor's distribution and function, making them valuable in neuroscience research (Yamasaki et al., 2011).
Neurokinin-2 Receptor Antagonists
Structurally derived analogues of 3-fluoro-N-methylbenzamide, acting as neurokinin-2 (NK2) receptor antagonists, have been synthesized. These compounds demonstrate significant potential in treating conditions mediated by NK2 receptors (Huang et al., 2004).
GPR52 Agonists
Derivatives of 3-fluoro-N-methylbenzamide have been explored as GPR52 agonists, potentially aiding in the treatment of psychiatric disorders. This research provides a basis for the development of novel therapeutic agents (Tokumaru et al., 2017).
Propriétés
IUPAC Name |
3-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSZITJMCUMUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399715 | |
| Record name | N-Methyl 3-fuorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methylbenzamide | |
CAS RN |
701-39-3 | |
| Record name | N-Methyl 3-fuorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)
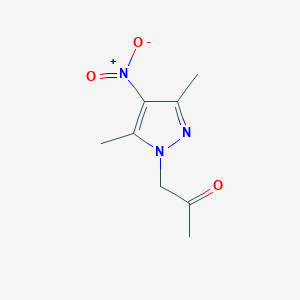
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)


